molecular formula C18H24N2O5S B2710857 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1235266-67-7

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2710857
CAS RN: 1235266-67-7
M. Wt: 380.46
InChI Key: CDPXWHVARONAHQ-UHFFFAOYSA-N
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Description

The compound “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The compound contains a piperidine ring, a cyclopropyl group, a sulfonyl group, and a carboxamide group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of a piperidine ring fused to a 1,4-benzodioxine ring, with a carboxamide group attached. The cyclopropane and sulfonyl substituents enhance its reactivity and pharmacological properties.

a. ALK and ROS1 Inhibition: Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds show promise in treating cancers resistant to Crizotinib .

b. Other Biological Targets: Investigations into the compound’s interactions with various receptors, enzymes, and cellular pathways are ongoing. Its potential as an anti-inflammatory, analgesic, or antiviral agent warrants further exploration.

Synthetic Strategies

Efficient methods for synthesizing substituted piperidines are essential. Researchers have explored hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. Developing cost-effective routes remains a priority .

Future Directions

The development of new piperidine derivatives is an active area of research, with potential applications in the pharmaceutical industry . Future research may focus on developing new synthesis methods, exploring the biological activity of these compounds, and optimizing their properties for use in drugs .

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-18(17-12-24-15-3-1-2-4-16(15)25-17)19-11-13-7-9-20(10-8-13)26(22,23)14-5-6-14/h1-4,13-14,17H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXWHVARONAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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